4-chloro-N-(2-methyl-3-nitrophenyl)butanamide
Overview
Description
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Behavior in Aqueous Solutions : A study by Sedlák et al. (2002) investigated the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions. It revealed that these compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to substituted 4-amino-N-phenylbutanoates. This study provides insights into the kinetics and mechanism of formation and decomposition of these compounds in basic medium, which is crucial for understanding their chemical properties and potential applications (Sedlák et al., 2002).
Preparation of Carbamate Analogs : Peterson et al. (2006) described a method for preparing 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogs, starting from 4-nitrophenyl chloroformate. This research is significant as it provides a safer alternative to the highly toxic methyl isocyanate, with applications in various chemical syntheses (Peterson, Houguang, & Ke, 2006).
Vibrational Spectral Study : A study by Chang-liang (2013) focused on the vibrational spectral technique to characterize 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide. This research is crucial for understanding the molecular structure of such compounds, which can lead to applications in material sciences or pharmaceuticals (Chang-liang, 2013).
Synthesis and Biological Activity : Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their biological activity. These compounds showed potential as tyrosinase and melanin inhibitors, suggesting applications in the development of depigmentation drugs (Raza et al., 2019).
Micellar Catalysis in Organic Reactions : A study by Broxton (1981) explored the micellar catalysis of organic reactions, including the hydrolysis of N-methyl-N-(4'-nitrophenyl)octanamide. This research provides insights into the role of micellar counter ions in nucleophilic reactions, which is significant for the field of organic chemistry (Broxton, 1981).
Properties
IUPAC Name |
4-chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-9(13-11(15)6-3-7-12)4-2-5-10(8)14(16)17/h2,4-5H,3,6-7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATGGYLVLCVYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253711 | |
Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133053-93-7 | |
Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133053-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-(2-methyl-3-nitrophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.